(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Catalog No.
S1768235
CAS No.
142995-31-1
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoro...

CAS Number

142995-31-1

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1

InChI Key

SHMWDGGGZHFFRC-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Synonyms

142995-31-1;Boc-Phe(3-CF3)-OH;Boc-3-(trifluoromethyl)-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoicacid;Boc-L-3-Trifluoromethylphenylalanine;BOC-L-3-TRIFLUOROMETHYLPHE;Boc-3-Trifluoromethyl-L-Phenylalanine;(2S)-2-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoicacid;SBB063877;Boc-D-3-Trifluoromethylphenylalanine;(S)-2-Tert-Butoxycarbonylamino-3-(3-Trifluoromethyl-Phenyl)-PropionicAcid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoicacid;(S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(3-(TRIFLUOROMETHYL)PHENYL)PROPANOICACID;Boc-L-phe(3-CF3)-OH;AC1ODU0S;3-(Trifluoromethyl)-L-phenylalanine,N-BOCprotected;AC1Q1MS1;15013_ALDRICH;SCHEMBL1519920;15013_FLUKA;CTK8C5725;MolPort-001-771-177;SHMWDGGGZHFFRC-NSHDSACASA-N;ZINC2567677;AKOS015836521

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Molecular Structure Analysis

The key features of the molecule include:

  • Chiral center: The carbon atom adjacent to the carboxylic acid group (COOH) has four different substituents, making it a chiral center. The "S" designation indicates the specific stereochemistry at this center [].
  • Phenylalanine scaffold: The core structure resembles the natural amino acid phenylalanine, with an amino group (NH2) attached to the second carbon.
  • tert-Butoxycarbonyl (Boc) protecting group: The amino group is protected by a Boc group, a common protecting group in organic synthesis that can be selectively removed under specific conditions.
  • 3-(trifluoromethyl)phenyl ring: The phenyl ring (aromatic ring) is substituted with a trifluoromethyl (CF3) group at the third position. This modification likely alters the molecule's properties compared to natural phenylalanine.

This specific structure with a protected amino group and a trifluoromethyl-substituted phenyl ring suggests potential applications in the design of novel peptides or medicinal agents.


Chemical Reactions Analysis

  • Boc deprotection: Removal of the Boc protecting group using acidic or basic conditions to reveal the free amino group, allowing further reactions for peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, potentially introducing bioreversible linkages.
  • Amide bond formation: The free amino group (after Boc deprotection) can participate in amide bond formation with other amino acids or biomolecules for peptide synthesis.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to its high molecular weight, it's likely a solid at room temperature.
  • Relatively low solubility in water: The presence of the hydrophobic phenyl ring and the Boc group may limit water solubility.
  • Moderate solubility in organic solvents: Solubility in common organic solvents like dichloromethane, dimethylformamide, or methanol is likely.
  • Acidic properties: The carboxylic acid group can donate a proton, making it slightly acidic.

These are general predictions, and actual properties may differ.

  • Potentially interact with biological targets that recognize the phenylalanine scaffold.
  • The trifluoromethyl group might alter these interactions compared to natural phenylalanine.

Medicinal Chemistry:

The presence of the trifluoromethyl group (CF3) and the tert-butoxycarbonyl (Boc) protecting group suggest potential for this molecule to serve as a building block for the synthesis of novel bioactive compounds. The CF3 group can enhance lipophilicity, which can influence a molecule's ability to interact with biological targets. The Boc group is a common protecting group in peptide synthesis, allowing for the controlled assembly of complex molecules [].

XLogP3

3.4

Wikipedia

Boc-3-(trifluoromethyl)-L-phenylalanine

Dates

Modify: 2023-08-15

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